molecular formula C14H17N3O4 B11841452 4-((6,7-Dimethoxyquinazolin-4-yl)amino)butanoic acid CAS No. 886499-95-2

4-((6,7-Dimethoxyquinazolin-4-yl)amino)butanoic acid

Cat. No.: B11841452
CAS No.: 886499-95-2
M. Wt: 291.30 g/mol
InChI Key: DJOYFHXOCYKIBS-UHFFFAOYSA-N
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Description

4-((6,7-Dimethoxyquinazolin-4-yl)amino)butanoic acid is a chemical compound with a molecular weight of 2913 g/mol It is known for its unique structure, which includes a quinazoline ring substituted with dimethoxy groups and an amino butanoic acid side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6,7-Dimethoxyquinazolin-4-yl)amino)butanoic acid typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core is synthesized by reacting 2-amino-4,5-dimethoxybenzoic acid with formamide under high-temperature conditions to form 6,7-dimethoxyquinazoline.

    Introduction of the Amino Group: The amino group is introduced by reacting 6,7-dimethoxyquinazoline with an appropriate amine, such as butylamine, under reflux conditions.

    Formation of the Butanoic Acid Side Chain:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((6,7-Dimethoxyquinazolin-4-yl)amino)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced quinazoline derivatives.

    Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

4-((6,7-Dimethoxyquinazolin-4-yl)amino)butanoic acid has a wide range of scientific research applications, including:

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of anticancer and anti-inflammatory agents.

    Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-((6,7-Dimethoxyquinazolin-4-yl)amino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation in affected tissues.

Comparison with Similar Compounds

4-((6,7-Dimethoxyquinazolin-4-yl)amino)butanoic acid can be compared with other similar compounds, such as:

    4-((6,7-Dimethoxyquinazolin-4-yl)amino)phenol: Similar structure but with a phenol group instead of a butanoic acid side chain.

    4-Amino-2-chloro-6,7-dimethoxyquinazoline: Contains a chloro group and lacks the butanoic acid side chain.

    4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol: Similar structure but with a quinoline ring instead of a quinazoline ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

886499-95-2

Molecular Formula

C14H17N3O4

Molecular Weight

291.30 g/mol

IUPAC Name

4-[(6,7-dimethoxyquinazolin-4-yl)amino]butanoic acid

InChI

InChI=1S/C14H17N3O4/c1-20-11-6-9-10(7-12(11)21-2)16-8-17-14(9)15-5-3-4-13(18)19/h6-8H,3-5H2,1-2H3,(H,18,19)(H,15,16,17)

InChI Key

DJOYFHXOCYKIBS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NCCCC(=O)O)OC

Origin of Product

United States

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